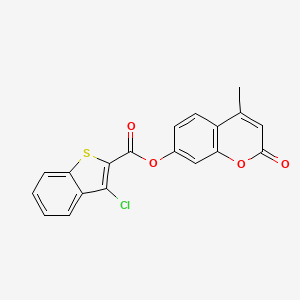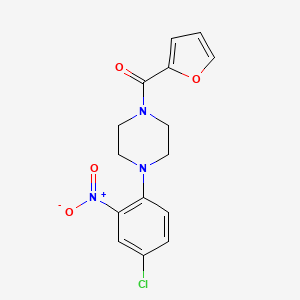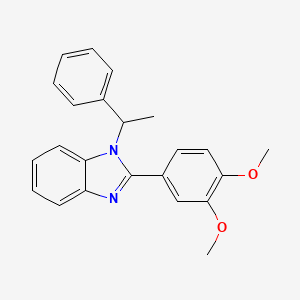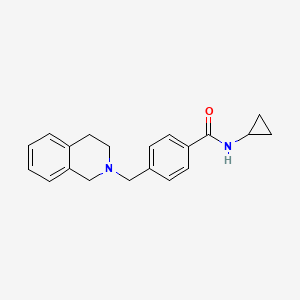
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin and benzothiophene, which are two well-known chemical classes with diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve multiple targets and pathways. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in vitro and in vivo. These effects include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and migration, the suppression of inflammation, and the modulation of immune responses. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its potent biological activity, low toxicity, and good bioavailability. This compound can be easily synthesized using simple and inexpensive methods, which makes it accessible to researchers. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate. One direction is to investigate its potential applications in the treatment of cancer, inflammation, and infectious diseases. This compound can be further modified to improve its potency and selectivity towards specific targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans to determine its safety and efficacy. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and therapeutic effects.
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been shown to exhibit potent cytotoxic, anti-inflammatory, and antimicrobial activities in vitro and in vivo.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO4S/c1-10-8-16(21)24-14-9-11(6-7-12(10)14)23-19(22)18-17(20)13-4-2-3-5-15(13)25-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORZYZBLFPNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929169.png)


![N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)
![8-[3-(morpholin-4-ylmethyl)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3929215.png)

![2-cyclopentyl-N-({4-methyl-5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B3929222.png)
![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B3929226.png)
![11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929231.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chlorophenoxy)acetamide](/img/structure/B3929239.png)

![5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929257.png)